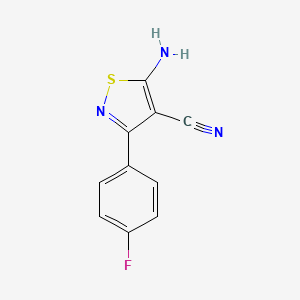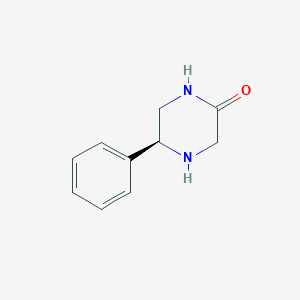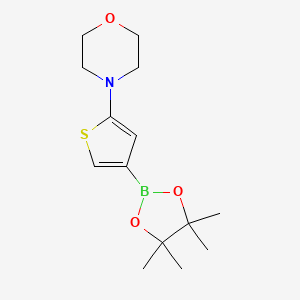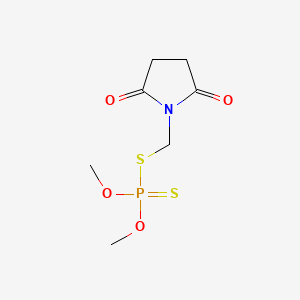
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide is a chemical compound with the molecular formula C_8H_15NO_4PS_2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both phosphorodithioic acid and succinimide moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide typically involves the reaction of phosphorodithioic acid derivatives with N-(mercaptomethyl)succinimide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The temperature is usually maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphorodithioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the formulation of pesticides and other agrochemicals due to its effectiveness in pest control.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups in the enzyme structure. This interaction disrupts the normal function of the enzyme, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethoate: Another phosphorodithioic acid derivative with insecticidal properties.
Phosmet: A compound with a similar structure used as an insecticide.
Vamidothion: A related compound with applications in pest control.
Uniqueness
Phosphorodithioic acid, O,O-dimethyl ester, S-ester with N-(mercaptomethyl)succinimide is unique due to its combination of phosphorodithioic acid and succinimide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and biological activity.
Eigenschaften
CAS-Nummer |
58995-44-1 |
|---|---|
Molekularformel |
C7H12NO4PS2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
1-(dimethoxyphosphinothioylsulfanylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12NO4PS2/c1-11-13(14,12-2)15-5-8-6(9)3-4-7(8)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
DXESWGDCFGIHKC-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)SCN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


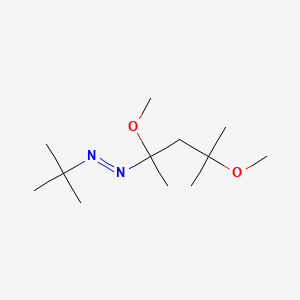

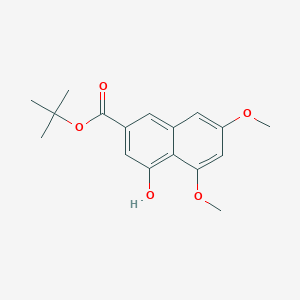
![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
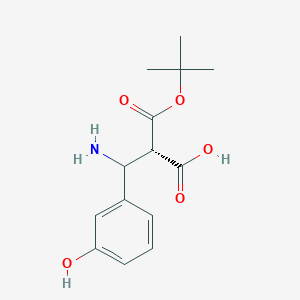
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
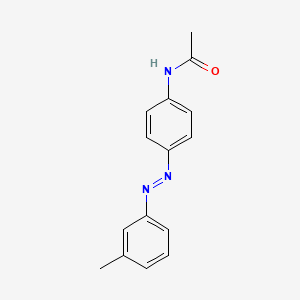
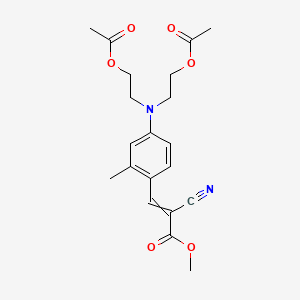
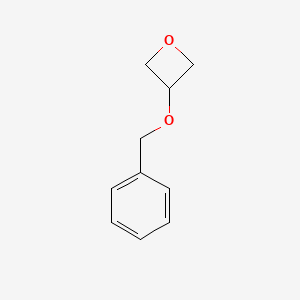
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
